molecular formula C8H13ClF3N B13555754 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride

8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B13555754
M. Wt: 215.64 g/mol
InChI Key: DWLXTHAXHMJDQI-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride is a spirocyclic amine derivative featuring a six-membered azaspiro ring fused to a four-membered carbocyclic ring, with a trifluoromethyl (-CF₃) substituent at position 6.

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

8-(trifluoromethyl)-6-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-4-12-5-7(6)2-1-3-7;/h6,12H,1-5H2;1H

InChI Key

DWLXTHAXHMJDQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable azaspiro compound with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Azaspiro[3.4]octane Core

The pharmacological and physicochemical properties of azaspiro[3.4]octane derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
8-(Trifluoromethyl)-6-azaspiro[3.4]octane HCl -CF₃ at position 8 C₈H₁₂ClF₃N 229.64 High lipophilicity; antibacterial R&D
8-(4-Cyclopropyl-1,2,4-triazol-3-yl)-6-azaspiro[3.4]octane HCl Triazole at position 8 C₁₂H₁₇ClN₆ 296.76 Antibacterial (ESKAPE pathogens)
2,2-Difluoro-6-azaspiro[3.4]octane HCl -F at positions 2,2 C₇H₁₂ClF₂N 183.63 Enhanced metabolic stability
8-Phenyl-6-azaspiro[3.4]octane HCl Phenyl at position 8 C₁₂H₁₇ClN 210.72 Potential CNS activity (π-π interactions)
Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl Ester (-COOEt) at position 8 C₁₀H₁₈ClNO₂ 219.71 Improved solubility; prodrug potential
Key Observations :
  • Trifluoromethyl vs. Difluoro Substituents : The trifluoromethyl group in the target compound confers greater steric bulk and lipophilicity compared to 2,2-difluoro analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Triazole vs. Trifluoromethyl : The triazole-substituted analog () exhibits direct antibacterial activity against ESKAPE pathogens, likely due to its ability to chelate metal ions or inhibit DNA gyrase, whereas the trifluoromethyl derivative’s mechanism remains understudied .
  • Aromatic vs. Aliphatic Substituents : The phenyl-substituted analog () may engage in π-stacking interactions with aromatic residues in enzymes, contrasting with the electron-deficient trifluoromethyl group’s role in dipole-dipole interactions .

Ring Size and Heteroatom Modifications

Variations in ring size and heteroatom inclusion significantly alter conformational flexibility and binding kinetics:

Table 2: Ring System Modifications
Compound Name Core Structure Heteroatom(s) Key Features Reference
5-Thia-8-azaspiro[3.6]decane HCl Spiro[3.6]decane S, N Larger ring size; sulfur enhances metabolic stability
6,6-Difluoro-2-azaspiro[3.4]octane HCl Spiro[3.4]octane N, F Fluorine at bridgehead alters pKa and bioavailability
  • Spiro[3.4]octane vs. Spiro[3.6]decane: The target compound’s smaller spiro system (octane vs.
  • Thia-Substitution : Sulfur incorporation (e.g., 5-Thia-8-azaspiro[3.6]decane HCl) may reduce oxidative metabolism, extending half-life .

Biological Activity

8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride, a compound characterized by its trifluoromethyl group and spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in research and medicine.

The compound's chemical formula is C8H12F3NHClC_8H_{12}F_3N\cdot HCl, and it features a unique spirocyclic structure that enhances its interaction with biological targets. The trifluoromethyl group significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting candidate for drug development.

The precise mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl moiety is known to enhance the compound's lipophilicity, potentially allowing it to penetrate biological membranes more effectively and interact with various receptors or enzymes.

Potential Targets

  • TRPM8 Antagonism : Research has indicated that azaspiro derivatives can act as antagonists for the TRPM8 ion channel, which is involved in sensory perception and may play a role in pain modulation .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, contributing to its therapeutic potential in various diseases.

Pharmacological Studies

Recent studies have evaluated the biological activity of this compound through various assays:

  • Antinociceptive Activity : In vivo studies have shown that compounds with similar structures exhibit significant antinociceptive effects, suggesting potential use in pain management.
  • Antitumor Activity : Preliminary data indicate that this compound may inhibit tumor cell proliferation in vitro, warranting further investigation into its anticancer properties.

Case Studies

  • TRPM8 Antagonism Study : A study published in a patent concerning azaspiro derivatives demonstrated that these compounds could effectively block TRPM8 channels, leading to decreased cold sensitivity in animal models . This finding highlights the potential for developing new analgesics based on the compound's structure.
  • Inhibitory Effects on Cancer Cells : A recent investigation into spiro derivatives indicated that modifications similar to those found in this compound could lead to significant reductions in cell viability in various cancer cell lines . This suggests that further exploration into this compound's structure-activity relationship is warranted.

Applications in Research

The unique properties of this compound make it a valuable tool in several fields:

  • Medicinal Chemistry : Its potential as a bioactive molecule makes it an attractive candidate for drug discovery.
  • Material Science : The compound may also find applications in developing advanced materials due to its distinctive chemical properties.

Comparative Analysis

To better understand the distinctiveness of this compound, a comparison with similar compounds is essential:

CompoundStructureBiological Activity
7-(Trifluoromethyl)-6-azaspiro[3.4]octaneStructureTRPM8 antagonist
SpiroindolesStructureAnticancer activity
TrifluoromethylpyridinesStructureAgrochemical applications

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